molecular formula C18H14N4S B5250600 2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole

Cat. No.: B5250600
M. Wt: 318.4 g/mol
InChI Key: UNBNIOKOSQTMEP-UHFFFAOYSA-N
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Description

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and thiadiazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole-5-carboxylic acid with 3-(1H-pyrazol-5-yl)benzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-5-yl)phenyl derivatives
  • 1,3,4-thiadiazole derivatives
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole is unique due to the combination of pyrazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and exhibit multiple biological activities sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-12-20-22-18(23-12)16-8-3-2-7-15(16)13-5-4-6-14(11-13)17-9-10-19-21-17/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBNIOKOSQTMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC=C2C3=CC(=CC=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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